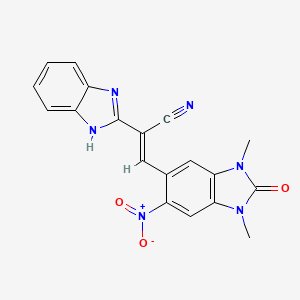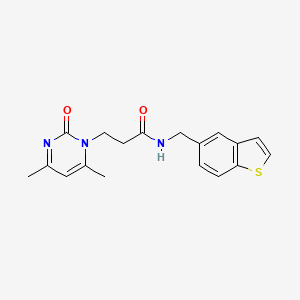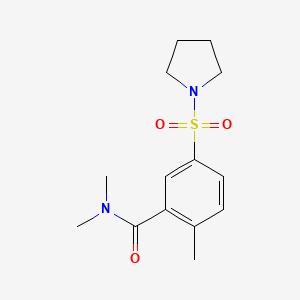![molecular formula C20H29NO3S B5320602 N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5320602.png)
N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide and related compounds often involves complex organic reactions, including aminohalogenation and reactions with various sulfonamides. An unexpected synthesis route through aminohalogenation reaction has been detailed, showing the intricacy of producing such compounds (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecule's spatial arrangement and intermolecular interactions. Studies reveal specific hydrogen bonding patterns and molecular conformations that influence the compound's stability and interactions (Shao-gang Hou, 2011). Additionally, dimer interaction energies and molecular interactions have been explored using computational methods, offering a deeper understanding of its molecular behavior (M. Karakaya et al., 2015).
Chemical Reactions and Properties
The reactivity of this compound with other chemicals, such as its participation in cyclopropanation reactions, highlights its potential for further chemical modifications and applications in organic synthesis (R. Kostikov et al., 1988).
Physical Properties Analysis
The solubility, molecular weight, and other physical characteristics are crucial for understanding the compound's behavior in various environments. Although specific physical property studies for this compound are not directly available, related research on similar compounds provides valuable context for predicting its physical behavior.
Chemical Properties Analysis
将来の方向性
Adamantane derivatives have diverse applications in various fields . The future directions in the research of adamantane derivatives involve the development of novel methods for their preparation, and the investigation of their electronic structure and the mechanisms for their chemical and catalytic transformations . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds also present promising future directions .
作用機序
Target of Action
Similar compounds containing an adamantyl fragment have been studied for their inhibitory activity against soluble epoxide hydrolase (seh), an enzyme participating in the metabolism of arachidonic acid .
Mode of Action
It’s known that molecules containing a urea group, like this compound, can exhibit inhibitory activity against enzymes such as seh . The compound likely interacts with its target enzyme, leading to changes in the enzyme’s activity.
Biochemical Pathways
The compound potentially affects the arachidonic acid metabolism pathway by inhibiting the sEH enzyme . This enzyme converts epoxy fatty acids, which are metabolites of arachidonic acid, into vicinal diols . By inhibiting this enzyme, the compound could potentially alter the levels of these metabolites in the body.
Pharmacokinetics
It’s known that the adamantyl fragment in similar compounds can improve their physicochemical properties , which could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
By inhibiting the seh enzyme, the compound could potentially alter the levels of epoxy fatty acids and vicinal diols in the body, which could have various downstream effects .
生化学分析
Biochemical Properties
N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids to vicinal diols . The adamantane fragment in the compound enhances its inhibitory activity against sEH, making it a potent inhibitor. The interaction between N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide and sEH involves binding to the enzyme’s active site, thereby preventing the conversion of epoxy fatty acids .
Cellular Effects
N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting sEH, which in turn modulates the levels of epoxy fatty acids and their corresponding diols . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function. For instance, the inhibition of sEH by N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide can result in anti-inflammatory effects, as epoxy fatty acids are known to have anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of action of N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide involves its binding interactions with sEH. The adamantane moiety of the compound fits into the hydrophobic pocket of the enzyme, while the benzenesulfonamide group interacts with the enzyme’s active site residues . This binding inhibits the enzyme’s activity, preventing the hydrolysis of epoxy fatty acids. Additionally, the compound may influence gene expression by altering the levels of signaling molecules derived from epoxy fatty acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against sEH over extended periods . Long-term studies have indicated that continuous exposure to N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide can lead to sustained anti-inflammatory effects due to prolonged inhibition of sEH .
Dosage Effects in Animal Models
The effects of N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential liver toxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide is involved in metabolic pathways related to the metabolism of epoxy fatty acids. The compound interacts with sEH, which catalyzes the conversion of epoxy fatty acids to diols . By inhibiting sEH, N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide alters the metabolic flux of these fatty acids, leading to changes in metabolite levels . This inhibition can have downstream effects on various physiological processes, including inflammation and pain modulation .
Transport and Distribution
Within cells and tissues, N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide is transported and distributed through interactions with specific transporters and binding proteins . The adamantane moiety facilitates its passage through cellular membranes, while the benzenesulfonamide group may interact with intracellular proteins to influence its localization and accumulation . These interactions ensure that the compound reaches its target sites, such as the active site of sEH, to exert its inhibitory effects .
Subcellular Localization
The subcellular localization of N-(2-Adamantan-1-yl-ethyl)-4-ethoxy-benzenesulfonamide is primarily within the cytoplasm, where it interacts with sEH . The compound’s structure allows it to diffuse through the cytoplasmic membrane and localize near its target enzyme . Additionally, post-translational modifications and targeting signals may further direct the compound to specific subcellular compartments, enhancing its inhibitory activity .
特性
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-2-24-18-3-5-19(6-4-18)25(22,23)21-8-7-20-12-15-9-16(13-20)11-17(10-15)14-20/h3-6,15-17,21H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKWVSHMXKHNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5320523.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5320524.png)
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5320530.png)
![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5320532.png)
![7-[(3,5-difluoropyridin-2-yl)carbonyl]-N-isopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5320533.png)
![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5320539.png)
![1-(2-chlorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5320542.png)
![2-[(4-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5320555.png)


![ethyl 2-(2-furylmethylene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320578.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320586.png)
![3-(1H-imidazol-2-yl)-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5320590.png)
